
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is a chemical compound that features an anthracene moiety attached to a pyridinium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium typically involves the reaction of anthracene derivatives with pyridinium salts under specific conditions. One common method includes the use of acetyl chloride and antimony pentachloride in dichloromethane as a solvent. The reaction is carried out at low temperatures (0-5°C) and then allowed to proceed at room temperature for an extended period (e.g., 40 hours) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene-based alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic electronic materials and as a component in light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species (ROS) under certain conditions contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A tricyclic aromatic hydrocarbon with similar structural features.
1-(Anthracen-1-yl)ethanone: A derivative of anthracene with a ketone functional group.
2-Acetylanthracene: Another anthracene derivative with an acetyl group at a different position.
Uniqueness
1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium is unique due to the presence of the pyridinium ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
81020-82-8 |
|---|---|
Molekularformel |
C22H20N+ |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-anthracen-1-yl-2,4,6-trimethylpyridin-1-ium |
InChI |
InChI=1S/C22H20N/c1-15-11-16(2)23(17(3)12-15)22-10-6-9-20-13-18-7-4-5-8-19(18)14-21(20)22/h4-14H,1-3H3/q+1 |
InChI-Schlüssel |
PPUWWLLLMHGBRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC3=CC4=CC=CC=C4C=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
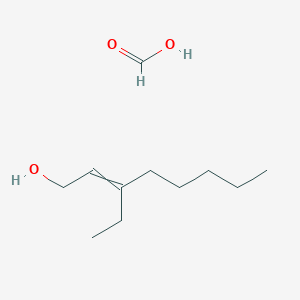
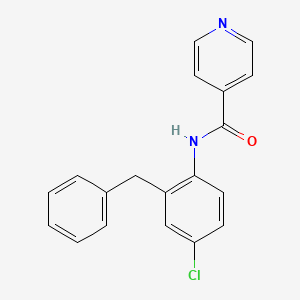
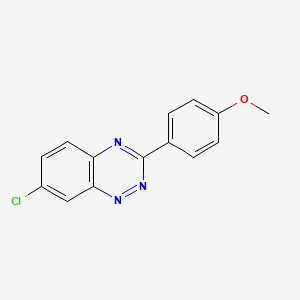
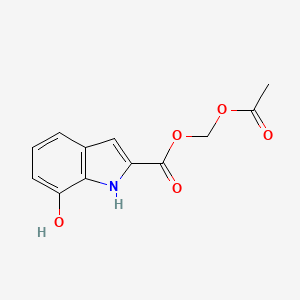
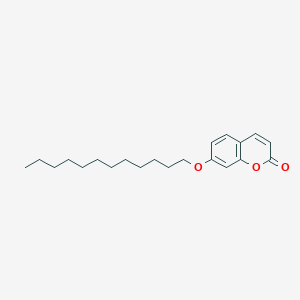
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
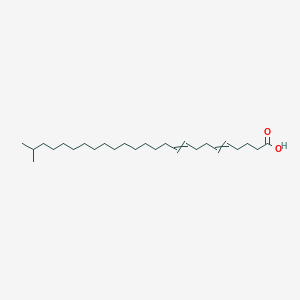
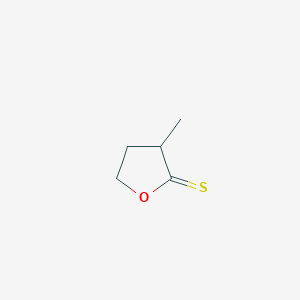
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)


